molecular formula C18H19N3O6 B13767616 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) CAS No. 64011-22-9

2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate)

Cat. No.: B13767616
CAS No.: 64011-22-9
M. Wt: 373.4 g/mol
InChI Key: JOMGEIDEFSAPMF-UHFFFAOYSA-N
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Description

2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is a chemical compound with a complex structure that includes nitro, methyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) typically involves the reaction of 2-nitro-2-methyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The carbamate groups can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-nitro-1,3-propanediol: A related compound with similar chemical properties but lacking the carbamate groups.

    2-Methyl-1,3-propanediol: A simpler compound without the nitro and carbamate groups, used in polymer and coating applications.

    2-Methyl-2-propyl-1,3-propanediol: Another related compound with different substituents, used in various industrial applications.

Uniqueness

2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

64011-22-9

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

[2-methyl-2-nitro-3-(phenylcarbamoyloxy)propyl] N-phenylcarbamate

InChI

InChI=1S/C18H19N3O6/c1-18(21(24)25,12-26-16(22)19-14-8-4-2-5-9-14)13-27-17(23)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)(H,20,23)

InChI Key

JOMGEIDEFSAPMF-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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